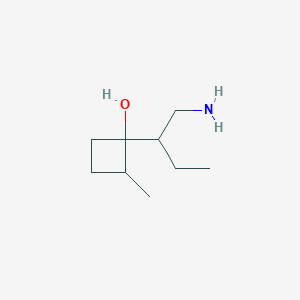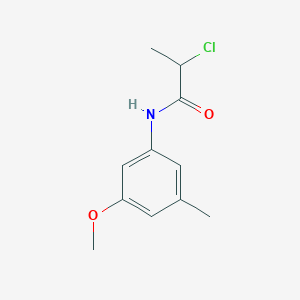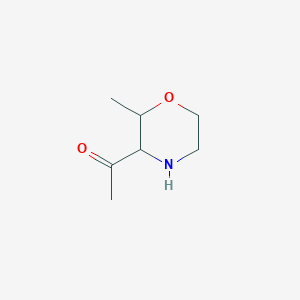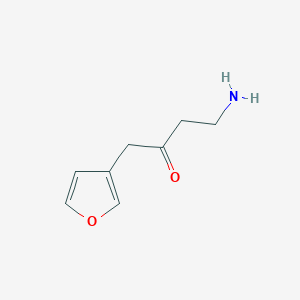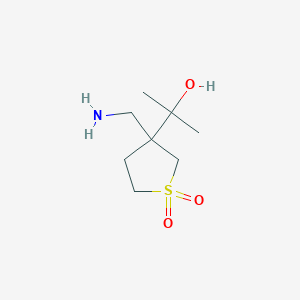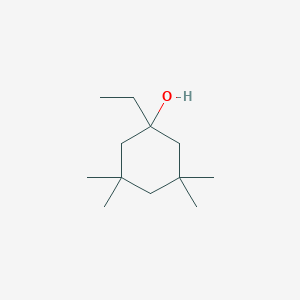![molecular formula C7H9NO2 B13172449 5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13172449.png)
5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1-oxaspiro[23]hexane-2-carbonitrile is a chemical compound with the molecular formula C7H9NO2 It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclopropane ring, with a methoxy group and a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylenecyclobutane-1-carbonitrile with methanol in the presence of a catalyst to form the desired spirocyclic compound. The reaction conditions often include the use of a base such as sodium methoxide and a solvent like methanol, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or sodium methoxide.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of oxirane derivatives.
Reduction: Reduction typically results in the formation of amine derivatives.
Substitution: Substitution reactions can yield a variety of spirocyclic compounds with different functional groups.
Scientific Research Applications
5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The methoxy and nitrile groups can participate in hydrogen bonding and other interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxaspiro[2.3]hexane-5-carbonitrile
- Methyl 1-oxaspiro[2.3]hexane-5-carboxylate
Uniqueness
5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to other similar spirocyclic compounds. This structural difference can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
5-methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile |
InChI |
InChI=1S/C7H9NO2/c1-9-5-2-7(3-5)6(4-8)10-7/h5-6H,2-3H2,1H3 |
InChI Key |
UZOTZGUEERONFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2(C1)C(O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-N-[4-(difluoromethyl)phenyl]propanamide](/img/structure/B13172370.png)
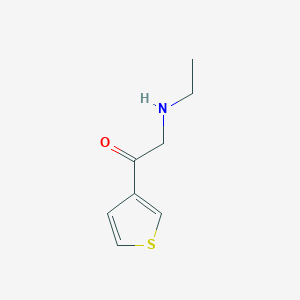
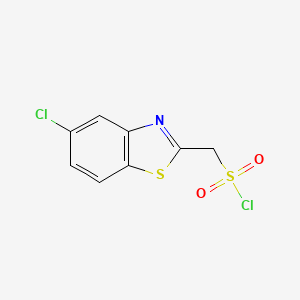
![Methyl 2,5,6-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172390.png)

